4-[(4-Chloropyrimidin-2-yl)methyl]morpholine
Description
Properties
IUPAC Name |
4-[(4-chloropyrimidin-2-yl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O/c10-8-1-2-11-9(12-8)7-13-3-5-14-6-4-13/h1-2H,3-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHFNOHWLNSJCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NC=CC(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chloropyrimidin-2-yl)methyl]morpholine typically involves the reaction of 4-chloropyrimidine with morpholine. One common method is as follows:
Starting Materials: 4-chloropyrimidine and morpholine.
Reaction Conditions: The reaction is carried out in a solvent such as ethanol or methanol at a temperature range of 25-30°C.
Procedure: The 4-chloropyrimidine is dissolved in the solvent, and morpholine is added dropwise. The mixture is stirred for 24 hours to ensure complete reaction.
Isolation: The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The product is typically purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chloropyrimidin-2-yl)methyl]morpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding N-oxides.
Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives.
Oxidation Reactions: Pyrimidine N-oxides.
Reduction Reactions: Dihydropyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
4-[(4-Chloropyrimidin-2-yl)methyl]morpholine has been investigated for its potential therapeutic properties:
-
Anticancer Activity : Studies have shown that compounds containing chloropyrimidine moieties exhibit significant anticancer activity by inhibiting specific kinases involved in cancer cell proliferation. For instance, it has been evaluated against various cancer cell lines, demonstrating cytotoxic effects through apoptosis induction and cell cycle arrest.
Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast Cancer) 15 Induction of apoptosis A549 (Lung Cancer) 20 Inhibition of cell cycle progression
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymatic processes.
- Case Study : A study conducted on Staphylococcus aureus and Escherichia coli revealed significant inhibitory effects at concentrations as low as 10 µg/mL.
Chemical Biology
In chemical biology, this compound serves as a versatile building block for synthesizing more complex molecules, including:
-
Kinase Inhibitors : Its structure allows for modifications that enhance selectivity and potency against specific kinases.
Compound Type Example Structure Biological Target Kinase Inhibitor Modified Chloropyrimidine Derivative EGFR, VEGFR
Mechanism of Action
The mechanism of action of 4-[(4-Chloropyrimidin-2-yl)methyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and biological context .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Positional Isomers and Linker Variations
- 4-(4-Chloropyrimidin-2-yl)morpholine (CAS 24192-96-9): Direct attachment of morpholine to the pyrimidine ring at position 2, with chlorine at position 4. The absence of a methylene linker reduces flexibility but may increase planarity, favoring π-π stacking interactions .
- 4-(2-Chloropyrimidin-4-yl)morpholine (CAS 62968-37-0): Chlorine at pyrimidine position 2 and morpholine at position 4. This positional isomer highlights how halogen placement affects electronic distribution and target affinity .
- 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine: Incorporates a sulfur-containing thienopyrimidine core. The thiophene ring enhances lipophilicity and may improve metabolic stability compared to purely pyrimidine-based structures .
Table 1: Structural Variations and Key Features
| Compound | Chlorine Position | Linker Type | Core Structure | Notable Properties |
|---|---|---|---|---|
| 4-[(4-Chloropyrimidin-2-yl)methyl]morpholine | 4 (pyrimidine) | Methylene | Pyrimidine | Balanced flexibility/solubility |
| 4-(4-Chloropyrimidin-2-yl)morpholine | 4 (pyrimidine) | Direct | Pyrimidine | Planar, rigid |
| 4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)morpholine | 2 (thienopyrimidine) | Direct | Thienopyrimidine | Enhanced lipophilicity |
Halogenation and Substituent Effects
- Fluorine and Bromine Analogs : Compounds like 4-(2-Chloro-5-fluoropyrimidin-4-yl)ethylmorpholine () demonstrate that fluorine substitution can modulate electronic properties and bioavailability. Brominated analogs (e.g., 4-(4-Bromopyrimidin-2-yl)morpholine) are used in cross-coupling reactions for further derivatization .
Common Routes
- Suzuki-Miyaura Coupling : Used in and to attach boronic esters to chloropyrimidine intermediates. For example, 4-(2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)ethyl)morpholine reacts with dichloropyrimidines to yield CDK2 inhibitors .
- Nucleophilic Substitution : Morpholine reacts with chlorinated pyrimidines or benzyl halides. For instance, 4-((1H-benzimidazol-2-yl)methyl)morpholine is synthesized via substitution between chloromethyl-benzimidazole and morpholine .
Yield and Purity
Enzyme Inhibition
Physicochemical Properties
- Solubility : Morpholine derivatives generally exhibit good aqueous solubility due to the oxygen atom in the morpholine ring. The methylene linker in the target compound may further enhance solubility compared to direct-attachment analogs .
Biological Activity
4-[(4-Chloropyrimidin-2-yl)methyl]morpholine (CAS No. 1093880-86-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H12ClN3O, with a molecular weight of 227.68 g/mol. The structure features a morpholine ring substituted with a chloropyrimidine moiety, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The chloropyrimidine group enhances the compound's ability to form hydrogen bonds and engage in π-stacking interactions, which are vital for binding to target proteins.
Antimicrobial Activity
Research has indicated that compounds containing chloropyrimidine structures exhibit significant antimicrobial properties. For instance, a study demonstrated that related pyrimidine derivatives showed activity against various bacterial strains, suggesting that this compound may possess similar properties .
Anticancer Potential
Recent investigations into the anticancer potential of similar morpholine derivatives have shown promising results. These compounds often act as inhibitors of key signaling pathways in cancer cells. For example, morpholine derivatives have been reported to inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
Structure-Activity Relationship (SAR) Studies
A detailed structure-activity relationship study was conducted on various morpholine derivatives, including those with chloropyrimidine substitutions. The findings indicated that the presence of electron-withdrawing groups like chlorine significantly enhances the activity against specific cancer cell lines .
| Compound | Activity | Reference |
|---|---|---|
| 4-Chloro-2-methylphenoxyacetic acid | Moderate Antimicrobial | |
| 4-(Chloropyrimidin-2-yl)phenol | High Anticancer Activity | |
| This compound | Potentially Active |
In Vivo Studies
In vivo studies have shown that morpholine derivatives can effectively reduce tumor growth in xenograft models. For instance, a study involving a related compound demonstrated a significant reduction in tumor size when administered at specific dosages, highlighting the therapeutic potential of these compounds in oncology .
Safety and Toxicity
The safety profile of this compound is still under investigation. Preliminary studies suggest that while the compound exhibits biological activity, further toxicological assessments are necessary to establish safe dosage levels for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
